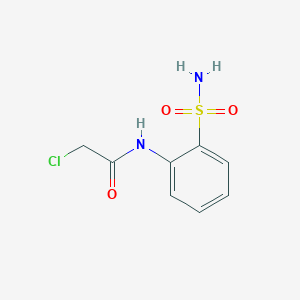

2-chloro-N-(2-sulfamoylphenyl)acetamide

Description

Contextual Significance of Chloroacetamide and Sulfonamide Moieties in Medicinal Chemistry

The sulfonamide functional group (-SO₂NH₂) is a cornerstone of medicinal chemistry, first gaining prominence with the discovery of sulfa drugs, the first broadly effective systemic antibacterials. wikipedia.orgnih.gov This moiety is integral to a wide array of therapeutic agents with diverse pharmacological activities, including antibacterial, diuretic, hypoglycemic, anticancer, and anti-inflammatory properties. ajchem-b.comfrontiersrj.com The clinical success of sulfonamides is attributed to their ability to act as structural analogs and competitive inhibitors of p-aminobenzoic acid (PABA), which is crucial for folic acid synthesis in bacteria. nih.govfrontiersrj.com Beyond their antimicrobial origins, sulfonamides are found in drugs for treating hypertension, glaucoma, cancer, and viral infections. wikipedia.orgajchem-b.comnih.gov Their synthesis is often straightforward, typically involving the reaction of a sulfonyl chloride with a primary or secondary amine. frontiersrj.comekb.egijarsct.co.in

The chloroacetamide moiety (ClCH₂CONH-) also holds significant value in chemical and pharmaceutical research. ijpsr.infowikipedia.org As a bifunctional molecule, it contains a reactive carbon-chlorine bond, making the chlorine atom an effective leaving group for nucleophilic substitution reactions. researchgate.net This reactivity allows for the convenient synthesis of more complex molecules. researchgate.net Compounds containing the chloroacetamide group have been investigated for a range of biological activities, including antimicrobial, herbicidal, and antifungal properties. ijpsr.inforesearchgate.netnih.gov It is frequently used as a synthetic intermediate in the manufacturing of pharmaceuticals. wikipedia.orgyoutube.com The combination of a chloroacetamide group with another pharmacologically active scaffold, such as a sulfonamide, represents a common strategy in medicinal chemistry to develop new chemical entities with potentially enhanced or novel biological activities.

Overview of Research Trends in N-Substituted Acetamide (B32628) and Sulfonamide Derivatives

Current research involving N-substituted acetamide and sulfonamide derivatives is dynamic and expansive, driven by the quest for new therapeutic agents with improved efficacy, selectivity, and reduced toxicity. frontiersrj.comresearchgate.net A major trend is the design and synthesis of hybrid molecules that conjugate these moieties with other heterocyclic systems to explore novel chemical space and biological targets. researchgate.nettandfonline.com

Research into N-substituted acetamides focuses on creating derivatives with a wide spectrum of biological activities, including analgesic, anti-inflammatory, anticonvulsant, and anticancer effects. rjptonline.orgnih.govarchivepp.com For example, studies have shown that N-(substituted phenyl)-2-chloroacetamides are effective antimicrobial agents. nih.gov Recent work has also focused on designing N-substituted acetamide derivatives as potent antagonists for specific biological targets, such as the P2Y₁₄ receptor, which is implicated in inflammatory diseases. acs.orgnih.gov

In the realm of sulfonamide derivatives, research continues to build upon their historical success. Scientists are developing novel sulfonamides that can overcome bacterial resistance to older sulfa drugs. tandfonline.com Furthermore, extensive research is being conducted on sulfonamide derivatives as anticancer agents, particularly as inhibitors of enzymes like carbonic anhydrase, which are overexpressed in certain tumors. ajchem-b.comnih.govresearchgate.net The synthesis of new sulfonamide derivatives often employs modern techniques, including metal-free oxidative coupling and multi-component reactions, to create diverse molecular libraries efficiently. ekb.egthieme-connect.com The overarching goal is to modify the basic sulfonamide and acetamide structures to fine-tune their pharmacokinetic properties and biological activity against various diseases. tandfonline.comnih.gov

Research Focus and Objectives for N-(2-sulfamoylphenyl)acetamide and Related Structures

The specific research focus on 2-chloro-N-(2-sulfamoylphenyl)acetamide and its structural isomers and derivatives is centered on exploring their potential as therapeutic agents, particularly in oncology. The combination of the sulfonamide and chloroacetamide groups within a single molecule creates a scaffold with potential for multiple points of interaction with biological targets.

A key objective is the synthesis and structural characterization of these compounds. For the related isomer, 2-chloro-N-(4-sulfamoylphenyl)acetamide, researchers have successfully determined its crystal structure. nih.gov Such studies are crucial for understanding the molecule's three-dimensional conformation and intermolecular interactions, like hydrogen bonding, which govern its packing in the solid state and can influence its biological activity. nih.gov

Another primary objective is the evaluation of biological activity. Research on a series of [N-(Substituted phenyl)-2-(3-substituted) sulfamoyl) phenyl)] acetamide derivatives, which share a similar core structure, has focused on their potential as anticancer agents. tandfonline.com In one study, newly synthesized compounds were tested for their in vitro anticancer activity against various human cancer cell lines, including lung (A549), cervical (HeLa), breast (MCF-7), and prostate (DU-145) cancer lines. tandfonline.com The goal of such screening is to identify lead compounds with potent and selective anticancer activity. For instance, compounds 4d, 4k, and 4s from this series demonstrated promising anticancer activity. tandfonline.com The development of efficient and economical synthesis methods for these derivatives is also a significant research objective, aiming to avoid tedious purification steps and enable the production of diverse compound libraries for biological screening. tandfonline.com

Research Findings on Related Acetamide and Sulfonamide Derivatives

| Compound Series | Synthesis Approach | Biological Target/Activity | Key Findings | Reference |

|---|---|---|---|---|

| [N-(Substituted phenyl)-2-(3-substituted) sulfamoyl) phenyl)] acetamide derivatives | Multi-step synthesis involving chlorosulfonation, amidation with substituted amines, hydrolysis, and a final amidation (amide coupling). | Anticancer activity against A549, HeLa, MCF-7, and DU-145 cell lines. | Compounds 4d, 4k, and 4s showed promising anticancer activity. The synthetic method was optimized to be economical and efficient. | tandfonline.com |

| N-(substituted phenyl)-2-chloroacetamides | Reaction of substituted anilines with chloroacetyl chloride. | Antimicrobial activity. | Derivatives showed varying levels of bactericidal and fungicidal effects. Lipophilicity and electronic properties of substituents on the phenyl ring influence activity. | nih.gov |

| N-substituted-acetamide derivatives | Designed based on molecular docking and crystallographic overlay studies. | P2Y₁₄ Receptor Antagonists for inflammatory diseases. | Compound I-17 (N-(1H-benzo[d]imidazol-6-yl)-2-(4-bromophenoxy)acetamide) was identified as a potent antagonist with an IC₅₀ of 0.6 nM and favorable pharmacokinetic properties. | acs.orgnih.gov |

| 2-chloro-N-(4-sulfamoylphenyl)acetamide | Reaction of sulfanilamide (B372717) with 2-chloroethanoylchloride. | Structural analysis. | The crystal structure was determined, revealing intermolecular N—H···O hydrogen bonds that stabilize the structure. The carbonyl oxygen atom was found to be disordered over two positions. | nih.gov |

Established Synthetic Routes to N-(sulfamoylphenyl)acetamide Derivatives

The formation of the amide bond is the cornerstone of synthesizing N-(sulfamoylphenyl)acetamide derivatives. This is most commonly achieved through the acylation of a substituted aniline (B41778) with a reactive acyl chloride.

The principal method for synthesizing the parent structure of these compounds involves the reaction of a substituted aminobenzenesulfonamide with chloroacetyl chloride. nih.govresearchgate.net In the case of this compound, 2-aminobenzenesulfonamide (B1663422) is the aniline precursor. The nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This reaction results in the formation of an amide linkage and the elimination of hydrogen chloride. ijpsr.info

The general reaction is as follows:

H₂N-Ar-SO₂NH₂ + ClCOCH₂Cl → ClCH₂CONH-Ar-SO₂NH₂ + HCl

Where Ar represents the phenylene group. The reaction is typically carried out under controlled temperature conditions to manage its exothermic nature.

To drive the acylation reaction to completion and neutralize the hydrogen chloride byproduct, a base is essential. Common bases employed for this purpose include tertiary amines like triethylamine (B128534) (TEA) and inorganic bases such as potassium carbonate (K₂CO₃). growingscience.comsphinxsai.com

Triethylamine (TEA): This liquid organic base acts as an acid scavenger, readily reacting with the liberated HCl to form triethylammonium (B8662869) chloride, a salt that often precipitates out of the reaction mixture, depending on the solvent used. sphinxsai.com

Potassium Carbonate (K₂CO₃): As a solid inorganic base, K₂CO₃ is also effective in neutralizing HCl. Its use can simplify work-up procedures as it can be easily removed by filtration. semanticscholar.org

The choice of base can influence reaction times and yields. The following table summarizes the role of these bases in the synthesis of related chloroacetamide derivatives.

| Base | Role | Typical Reaction Conditions | Advantages |

| Triethylamine (TEA) | Acid Scavenger | Used in solvents like THF, DMF, DCM | Soluble in many organic solvents, facilitating homogeneous reaction conditions. sphinxsai.com |

| Potassium Carbonate (K₂CO₃) | Acid Scavenger | Often used in polar aprotic solvents like benzene (B151609). sphinxsai.com | Inexpensive, easy to remove by filtration. |

The selection of an appropriate solvent is critical for optimizing the synthesis of N-(sulfamoylphenyl)acetamide derivatives. The solvent must dissolve the reactants to a sufficient extent and be inert to the reaction conditions. A variety of solvents have been successfully employed. sphinxsai.comresearchgate.net

Commonly used solvents include:

Tetrahydrofuran (THF): A polar aprotic solvent that is often used for its good solvating properties for both the amine and the acyl chloride. nih.govsphinxsai.com

Dichloromethane (DCM): A chlorinated solvent that is effective for many acylation reactions. tandfonline.com

Toluene (B28343): A non-polar aromatic solvent that can be used, particularly in industrial applications where it can be heated to reflux to drive the reaction. nus.edu.sg

Pyridine: Can act as both a solvent and a base, although its removal can sometimes be challenging. researchgate.net

The choice of solvent can impact reaction rates, yields, and the ease of product isolation. For instance, a study on the synthesis of 2-chloro-N-(4-sulfamoylphenyl)acetamide utilized THF, which upon completion of the reaction, was removed in vacuo. nih.gov

The synthesis of chloroacetamide compounds, including this compound, has been developed for both laboratory and industrial scales. nus.edu.sgnih.gov

On a laboratory scale , the synthesis often prioritizes high purity and yield, with work-up procedures that may involve extraction and recrystallization to obtain a clean product. nih.govresearchgate.net For example, a typical laboratory preparation might involve reacting sulfanilamide with chloroacetyl chloride in THF, followed by washing with acidic and basic aqueous solutions and recrystallization from water or ethanol. nih.gov

For industrial production , the focus shifts to cost-effectiveness, safety, and environmental impact. nus.edu.sg This may involve using less expensive solvents like toluene and optimizing reaction conditions to maximize throughput and minimize waste. nus.edu.sg A patent for a synthesizing method for chloroacetamide compounds highlights a process designed for large-scale production with high yield and purity, emphasizing safety and environmental protection by, for example, absorbing the generated hydrogen chloride gas. nus.edu.sg The use of water as a reaction medium, in the presence of an organic solvent and an inorganic base, has also been explored for the synthesis of chloroacetamide compounds with large steric hindrance, aiming for simple operation and high yields suitable for large-scale preparation. google.com

Chemical Transformations and Derivatization Strategies

The presence of a reactive alpha-chloro group makes this compound a valuable precursor for further chemical modifications.

The chlorine atom alpha to the carbonyl group is susceptible to nucleophilic substitution, typically following an Sₙ2 mechanism. youtube.com This allows for the introduction of a wide range of functional groups.

Reaction with Amines: Primary and secondary amines can displace the chloride to form the corresponding N-substituted glycinamide (B1583983) derivatives. This is a common strategy for building more complex molecules.

Reaction with Thiols: Thiolates are excellent nucleophiles and react readily with the alpha-chloro group to form thioether linkages. For instance, 2-chloro-N-phenylacetamide has been reacted with benzenesulfonylguanidine in the presence of potassium hydroxide (B78521) to yield N-phenyl-2-(phenylsulfanyl)acetamide. nih.gov

Reaction with Alkoxides: Alkoxides can be used to introduce ether functionalities, although this is a less commonly reported transformation for this specific class of compounds in the provided context.

The following table provides examples of nucleophilic substitution reactions on related chloroacetamide structures.

| Nucleophile | Reagent Example | Product Type |

| Amine | Primary or Secondary Amine | N-substituted glycinamide derivative |

| Thiol | Thiophenol | Thioether derivative |

| Alkoxide | Sodium Methoxide | Methoxyacetamide derivative |

These derivatization strategies significantly expand the chemical space accessible from this compound, enabling the synthesis of a diverse array of compounds with potential applications in various fields of chemistry.

A Comprehensive Analysis of this compound: Synthetic Routes and Chemical Transformations

The chemical compound this compound is a multifaceted molecule featuring a chloroacetamide side chain attached to an aromatic ring bearing a sulfonamide group. This unique combination of functional groups bestows upon it a rich and varied reaction chemistry, making it a valuable scaffold in synthetic organic chemistry. This article provides a detailed exploration of the synthetic methodologies employed to prepare this compound and the chemical transformations it can undergo, with a specific focus on oxidation, reduction, cycloaddition, and functional group interconversions.

Properties

IUPAC Name |

2-chloro-N-(2-sulfamoylphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O3S/c9-5-8(12)11-6-3-1-2-4-7(6)15(10,13)14/h1-4H,5H2,(H,11,12)(H2,10,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHJOHYDADNBTSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)CCl)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Chemistry

The synthesis of 2-chloro-N-(2-sulfamoylphenyl)acetamide typically commences with 2-aminobenzenesulfonamide (B1663422) as the starting material. The most direct and common method for its preparation is the acylation of the amino group of 2-aminobenzenesulfonamide with chloroacetyl chloride. This reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid that is formed as a byproduct. The choice of solvent and base can influence the reaction's yield and purity.

A general synthetic scheme is presented below:

Starting Material: 2-aminobenzenesulfonamide Reagent: Chloroacetyl chloride (ClCOCH₂Cl) Base: Triethylamine (B128534) (Et₃N) or Pyridine Solvent: Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)

The reaction mixture is typically stirred at a reduced temperature, such as 0 °C, during the addition of chloroacetyl chloride to control the exothermic nature of the reaction. After the addition is complete, the reaction is often allowed to warm to room temperature and stirred for several hours to ensure completion. Work-up usually involves washing the organic layer with dilute acid and brine, followed by drying and removal of the solvent to yield the crude product, which can then be purified by recrystallization. organic-chemistry.orgrsc.org

The aromatic ring of this compound possesses substituents that can be susceptible to oxidation under specific conditions. However, the presence of the deactivating sulfonamide and acetamide (B32628) groups makes the aromatic ring electron-deficient and thus less prone to electrophilic attack, including many standard aromatic oxidation reactions.

Oxidation of the aromatic ring itself would likely require harsh conditions and potent oxidizing agents, which could potentially lead to degradation of the molecule. More plausible are selective oxidations of the sulfur atom in the sulfonamide group or the methylene (B1212753) group of the chloroacetamide side chain, although specific literature on these transformations for this particular compound is scarce.

For related aromatic sulfonamides, oxidation of the sulfur atom from a lower oxidation state to the sulfonamide level is a key synthetic step. However, as the sulfur in this compound is already in its highest oxidation state (+6), further oxidation at this position is not feasible.

Hypothetically, under carefully controlled conditions with specific oxidants, it might be possible to introduce a hydroxyl group onto the aromatic ring, though this would be a challenging transformation due to the electronic nature of the existing substituents.

Table 1: Potential Oxidation Reactions and Expected Outcomes

| Reagent/Condition | Potential Site of Oxidation | Expected Product | Notes |

|---|---|---|---|

| Strong Oxidizing Agents (e.g., KMnO₄, CrO₃) | Aromatic Ring/Side Chain | Ring-opening or degradation | High potential for non-selective oxidation |

The reduction of the functional groups in this compound offers a pathway to various derivatives. The sulfonamide group, in particular, can be reduced to the corresponding amine, a transformation of significant synthetic utility.

The reduction of aromatic sulfonamides to amines can be achieved using strong reducing agents. acs.org A common method involves the use of dissolving metal reductions, such as sodium in liquid ammonia. acs.org Another approach is the use of lithium aluminum hydride (LiAlH₄), although its reactivity can sometimes lead to the reduction of other functional groups as well. acs.org

The chloroacetamide moiety also contains reducible groups. The carbonyl group of the amide can be reduced to a methylene group (CH₂) using powerful reducing agents like LiAlH₄, which would transform the acetamide into a 2-chloro-N-(2-sulfamoylethyl)phenylamine. The carbon-chlorine bond can also be subject to reductive cleavage, for instance, by catalytic hydrogenation, to yield the corresponding N-(2-sulfamoylphenyl)acetamide.

Table 2: Potential Reduction Reactions and Expected Outcomes

| Reagent/Condition | Functional Group Targeted | Expected Product | Reference (for related transformations) |

|---|---|---|---|

| Li/NH₃ | Sulfonamide | 2-amino-N-(2-aminophenyl)acetamide | acs.org |

| LiAlH₄ | Sulfonamide and Amide Carbonyl | 2-amino-N-(2-aminoethyl)phenylamine | acs.org |

| H₂, Pd/C | Carbon-Chlorine Bond | N-(2-sulfamoylphenyl)acetamide | General knowledge of catalytic hydrogenation |

The chloroacetamide functionality in this compound serves as a versatile precursor for various cycloaddition reactions, leading to the formation of heterocyclic rings. The presence of the electrophilic carbon atom attached to the chlorine makes it susceptible to nucleophilic attack, which can be the initial step in a cyclization cascade.

For instance, reaction with sodium azide (B81097) (NaN₃) can lead to the formation of an azido (B1232118) intermediate, 2-azido-N-(2-sulfamoylphenyl)acetamide. This intermediate can then undergo a [3+2] cycloaddition reaction with an alkyne or an alkene to form a triazole or triazoline ring, respectively. This type of "click chemistry" is widely used for the synthesis of complex molecules.

Table 3: Potential Cycloaddition Reactions and Heterocyclic Products

| Reagent(s) | Intermediate | Heterocyclic Product | Reaction Type |

|---|---|---|---|

| 1. NaN₃ 2. Alkyne | 2-azido-N-(2-sulfamoylphenyl)acetamide | Triazole derivative | [3+2] Cycloaddition |

| 1. NaN₃ 2. Alkene | 2-azido-N-(2-sulfamoylphenyl)acetamide | Triazoline derivative | [3+2] Cycloaddition |

The functional groups present in this compound allow for a wide range of interconversions, enabling the modification of the molecular scaffold for various applications.

The chlorine atom in the chloroacetamide side chain is a good leaving group and can be readily displaced by a variety of nucleophiles. This allows for the introduction of different functionalities at this position. For example, reaction with amines, thiols, or alcohols would lead to the corresponding amino-, thio-, or alkoxy-acetamide derivatives. researchgate.net

The sulfonamide group can also be modified. For instance, the hydrogen atoms on the sulfonamide nitrogen can be substituted with alkyl or aryl groups. nih.gov This can be achieved by reaction with alkyl halides or aryl halides under appropriate conditions, often in the presence of a base.

Furthermore, the amide bond itself can be hydrolyzed under acidic or basic conditions to yield 2-aminobenzenesulfonamide and chloroacetic acid, although this would represent a degradation of the target molecule.

Table 4: Examples of Functional Group Interconversions

| Reagent | Functional Group Targeted | Resulting Functional Group | Product Class |

|---|---|---|---|

| Primary/Secondary Amine | Chloroacetamide | Aminoacetamide | Substituted acetamide |

| Thiol | Chloroacetamide | Thioacetamide | Substituted acetamide |

| Alcohol/Phenol | Chloroacetamide | Alkoxy/Aryloxyacetamide | Substituted acetamide |

Advanced Spectroscopic and Crystallographic Characterization

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the vibrations of its bonds.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a key technique used to identify the functional groups within 2-chloro-N-(2-sulfamoylphenyl)acetamide. The infrared spectrum reveals characteristic absorption bands corresponding to the specific vibrational modes of the molecule's bonds.

Key functional groups and their corresponding vibrational frequencies include the N-H stretch of the secondary amide, the C=O stretch of the amide, the N-H bend of the secondary amide, the C-N stretch, and the C-Cl stretch. ijpsr.info For instance, in related N-substituted chloroacetamide derivatives, the N-H stretching vibration of a secondary amide is typically observed around 3271 cm⁻¹. ijpsr.info The C=O stretching of the secondary amide appears at approximately 1668 cm⁻¹, while the N-H bending is found near 1543 cm⁻¹. ijpsr.info The C-N stretching and C-Cl stretching vibrations are observed around 1475 cm⁻¹ and in the 785-540 cm⁻¹ range, respectively. ijpsr.info

The presence of the sulfonamide group is also confirmed by its characteristic symmetric and asymmetric stretching vibrations.

Interactive Data Table: FT-IR Spectral Data for this compound and Related Compounds

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Functional Group |

| N-H Stretch | ~3271 | Secondary Amide |

| C=O Stretch | ~1668 | Secondary Amide |

| N-H Bend | ~1543 | Secondary Amide |

| C-N Stretch | ~1475 | Amide |

| C-Cl Stretch | 785-540 | Alkyl Halide |

| SO₂ Asymmetric Stretch | ~1350 | Sulfonamide |

| SO₂ Symmetric Stretch | ~1160 | Sulfonamide |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable method for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton (¹H) NMR spectroscopy provides information on the number and types of hydrogen atoms in a molecule. In this compound, the ¹H NMR spectrum would show distinct signals for the protons on the aromatic ring, the N-H proton of the amide, the protons of the sulfamoyl group (SO₂NH₂), and the methylene (B1212753) (CH₂) protons of the chloroacetamide group. The chemical shifts (δ) of these protons are influenced by their local electronic environment.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 (¹³C) NMR spectroscopy is used to determine the types of carbon atoms in a molecule. The spectrum of this compound would display signals corresponding to the carbonyl carbon of the amide, the aromatic carbons, and the methylene carbon attached to the chlorine atom. The chemical shift values help in assigning each carbon to its specific position in the molecular structure.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O | ~165-180 |

| Aromatic C-N | ~115-125 |

| Aromatic C-S | ~130-140 |

| Other Aromatic C | ~110-140 |

| CH₂Cl | ~40-60 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC) for Signal Assignment

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are employed for unambiguous assignment of ¹H and ¹³C NMR signals.

COSY (Correlation Spectroscopy) reveals correlations between protons that are coupled to each other (typically through two or three bonds). sdsu.edu This helps in identifying adjacent protons in the molecule, for example, the coupling between protons on the aromatic ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with the signals of directly attached carbon atoms. sdsu.eduyoutube.com This technique is invaluable for definitively assigning which proton is attached to which carbon, simplifying the interpretation of complex spectra. youtube.comyoutube.com

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure of the molecule through the analysis of its fragmentation pattern.

For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. High-resolution mass spectrometry can provide the exact mass, which helps in confirming the molecular formula. The fragmentation pattern, which results from the breakdown of the molecule in the mass spectrometer, gives clues about its structure. Common fragmentation pathways for this molecule would likely involve the loss of the chlorine atom, cleavage of the amide bond, and fragmentation of the sulfamoyl group.

Predicted mass spectrometry data indicates a monoisotopic mass of 248.00224 Da for the uncharged molecule. uni.lu Different adducts can be observed, such as [M+H]⁺ at an m/z of 249.00952, [M+Na]⁺ at 270.99146, and [M-H]⁻ at 246.99496. uni.lu

Interactive Data Table: Predicted Mass Spectrometry Data for this compound Adducts uni.lu

| Adduct | m/z (mass-to-charge ratio) |

| [M+H]⁺ | 249.00952 |

| [M+Na]⁺ | 270.99146 |

| [M-H]⁻ | 246.99496 |

| [M+NH₄]⁺ | 266.03606 |

| [M+K]⁺ | 286.96540 |

| [M+H-H₂O]⁺ | 230.99950 |

| [M]⁺ | 248.00169 |

Based on a comprehensive search of available scientific literature, it is not possible to generate the requested article on the chemical compound This compound .

The required advanced spectroscopic and crystallographic data—including Electron Ionization Mass Spectrometry (EIMS), Gas Chromatography-Mass Spectrometry (GC-MS), and detailed X-ray crystallography analysis (molecular conformation, hydrogen bonding, crystal packing, and Hirshfeld surface analysis)—could not be located for this specific ortho-substituted isomer.

While detailed experimental data is available for the closely related para-isomer, 2-chloro-N-(4-sulfamoylphenyl)acetamide, the strict instruction to focus solely on this compound prevents the use of this information as a substitute. The synthesis and characterization of various other N-substituted chloroacetamides are also reported in the literature, but specific data for the requested compound remains absent from the searched sources.

Therefore, due to the lack of specific, published research findings for this compound, an accurate and scientifically supported article that adheres to the provided outline cannot be constructed.

Elemental Analysis (e.g., CHNS) for Purity and Composition Confirmation

Elemental analysis is a fundamental analytical technique employed to determine the elemental composition of a compound. For "this compound," this method serves as a crucial quality control step to verify its empirical formula and assess its purity after synthesis. The analysis involves the quantitative determination of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S).

The molecular formula for this compound has been established as C₈H₉ClN₂O₃S. nih.gov Based on this formula, the theoretical elemental composition can be calculated. These theoretical values represent the expected percentages of each element in a pure sample of the compound. The experimentally determined values from CHNS analysis are then compared against these theoretical percentages. A close correlation between the experimental and theoretical values provides strong evidence for the successful synthesis of the target compound and confirms its high purity.

Crystallographic studies on this compound have affirmed its molecular structure and a molecular weight of 248.69 g/mol , which corresponds to the established molecular formula. nih.gov This independent verification of the structure lends a high degree of confidence to the theoretical elemental composition.

Detailed research findings for synthesized batches of related N-substituted chloroacetamides and sulfonamide-containing scaffolds consistently report the use of elemental analysis to confirm the structure and purity of the new compounds. nih.govresearchgate.net This underscores the standard and essential nature of this analysis in the characterization of novel chemical entities.

Below is the theoretical elemental composition for pure this compound.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Count | Total Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.011 | 8 | 96.088 | 38.64 |

| Hydrogen | H | 1.008 | 9 | 9.072 | 3.65 |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 14.26 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 11.26 |

| Oxygen | O | 15.999 | 3 | 47.997 | 19.30 |

| Sulfur | S | 32.065 | 1 | 32.065 | 12.89 |

| Total | 248.689 | 100.00 |

Computational Chemistry and Molecular Modeling Applications

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to determining the electronic structure and predicting the physicochemical properties of molecules. These methods solve the Schrödinger equation (or its density-based equivalent) to provide detailed information about molecular orbitals, charge distribution, and spectroscopic characteristics.

Density Functional Theory (DFT) for Geometry Optimization

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For derivatives like acetamides, DFT calculations can predict bond lengths, bond angles, and torsion angles.

In a related isomer, 2-chloro-N-(4-sulfamoylphenyl)acetamide, X-ray crystallography has shown that the S=O bond distances are approximately 1.43 Å and the O=S=O bond angle is about 118.38°. nih.gov The molecule exhibits specific torsion angles, such as the C-N-C-C angle of -173.3°, which defines the orientation of the chloroacetamide side chain relative to the phenyl ring. nih.gov DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are employed to compute these geometric parameters theoretically. nih.gov The results are typically in close agreement with experimental data from X-ray diffraction, validating the accuracy of the computational model. nih.gov For instance, the dihedral angle between the acetamide (B32628) group and the benzene (B151609) ring in N-(4-sulfamoylphenyl)acetamide was determined to be 15.59 (12)°. researchgate.net

Analysis of Frontier Molecular Orbitals (FMOs)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.commnstate.edu The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). mnstate.edu

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. DFT calculations are used to determine the energies of these orbitals and predict the molecule's reactive sites. For various acetamide and hydroxamate derivatives, these calculations provide insights into their potential biological activity. nih.gov

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Source |

|---|---|---|---|---|

| Diorganotin(IV) 2-chloridophenylacetohydroxamate (Complex I) | -7.38 | -1.02 | 6.36 | nih.gov |

| Diorganotin(IV) 2-chloridophenylacetohydroxamate (Complex II) | -7.14 | -0.91 | 6.23 | nih.gov |

Prediction of Electronic Spectra (e.g., TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra of molecules, such as their Ultraviolet-Visible (UV-Vis) spectra. researchgate.net This technique calculates the energies of electronic transitions from the ground state to various excited states. nih.gov These calculated transition energies correspond to the wavelengths of light a molecule absorbs.

The analysis of the main transitions, often from the HOMO to the LUMO, helps in understanding the nature of the electronic excitations. researchgate.net By simulating the spectrum, TD-DFT can aid in the interpretation of experimental spectroscopic data and provide insights into the electronic properties of the compound. researchgate.net

QM/MM Models for Solvation Effects on Reactivity

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) models offer a computationally efficient method to study chemical reactions and properties of molecules in solution or within a protein active site. In this approach, the region of primary interest, such as the reacting core of 2-chloro-N-(2-sulfamoylphenyl)acetamide, is treated with a high-accuracy quantum mechanics (QM) method. The surrounding environment, like solvent molecules or protein residues, is treated using a less computationally demanding molecular mechanics (MM) force field. This dual approach allows for the accurate modeling of complex systems by focusing computational resources on the critical reactive center while still accounting for the influence of the environment, such as solvation effects on the molecule's reactivity and stability.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This technique is crucial in drug discovery for predicting the binding mode and affinity of a potential drug candidate to its biological target.

Prediction of Binding Affinities (Docking Scores)

Docking simulations calculate a score that estimates the binding affinity between the ligand and the protein. This docking score, typically expressed in units of energy like kcal/mol, reflects the strength of the interaction, with a more negative value indicating a stronger and more favorable binding interaction. researchgate.net These scores, combined with an analysis of intermolecular interactions like hydrogen bonds and hydrophobic contacts, help to rationalize the biological activity of compounds and guide the design of more potent derivatives. nih.gov Studies on various chloroacetamide and sulfonamide derivatives have used docking to predict their binding to targets like COX enzymes and α-glucosidase. nih.govnih.gov

| Compound Class/Derivative | Protein Target | Docking Score (kcal/mol) | Source |

|---|---|---|---|

| N-(benzyl) aniline (B41778) derivatives (Compound 5a) | COX-1 | -12.128 | nih.gov |

| N-(benzyl) aniline derivatives (Compound 5b) | COX-1 | -12.777 | nih.gov |

| N-(benzyl) aniline derivatives (Compound 5u) | COX-2 | -12.907 | nih.gov |

| N-(benzyl) aniline derivatives (Compound 5s) | COX-2 | -12.24 | nih.gov |

| Chloroacetamide derivative (Compound 4) | VLCFAs (PDB ID: 2UXW) | -6.92 | researchgate.net |

| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives | α-glucosidase | Range of scores reported | nih.gov |

| Ibuprofen-sulfathiazole conjugate | Urease | IC50 of 9.95 ± 0.14 µM | researchgate.net |

Identification of Key Binding Sites and Interacting Amino Acid Residues

Molecular docking simulations are pivotal in identifying the specific binding sites of this compound within target enzymes. These studies reveal that the compound's distinct chemical moieties—the chloroacetamide group and the sulfamoylphenyl group—govern its orientation and interaction within the active sites.

For carbonic anhydrase (CA) isozymes, the sulfonamide group is a well-established zinc-binding function. It is predicted to coordinate with the catalytic Zn²⁺ ion in the active site. Molecular modeling of similar sulfonamide-based inhibitors has shown interactions with a conserved set of amino acid residues. For instance, in human carbonic anhydrase II (hCA II), residues within the active site cavity, such as Phe131, can form part of the binding pocket. The flexibility of a molecule can be crucial to avoid steric hindrance with such bulky residues, thereby influencing its inhibitory potency. nih.gov

In the case of Very Long Chain Fatty Acid Synthase (VLCFAs) , chloroacetamides act as inhibitors by competing with the fatty acyl-CoA substrate. nih.govresearchgate.net This suggests that the binding site for this compound overlaps with the substrate-binding pocket of the enzyme. The interaction is stereospecific, with only the (S)-enantiomers of chiral chloroacetamides demonstrating significant inhibitory activity, indicating a highly defined binding orientation dictated by the surrounding amino acid residues. nih.govresearchgate.net

For cyclooxygenase (COX) enzymes, the benzenesulfonamide (B165840) portion of the molecule is a key pharmacophore for achieving selective inhibition, particularly for the COX-2 isozyme. nih.gov Docking studies of similar selective inhibitors show that the sulfonamide group typically binds to a specific side pocket present in COX-2 but not in COX-1, interacting with residues that define this pocket.

| Enzyme Target | Predicted Binding Site Location | Key Interacting Components/Residues (based on related compounds) |

|---|---|---|

| Carbonic Anhydrase (CA) | Active Site Cavity | Catalytic Zn²⁺ ion, Phe131 nih.gov |

| Very Long Chain Fatty Acid Synthase (VLCFAs) | Substrate-Binding Pocket | Competes with acyl-CoA substrate nih.govresearchgate.net |

| Cyclooxygenase-2 (COX-2) | Selective Side Pocket | Residues forming the specific side pocket nih.gov |

Analysis of Hydrogen Bonding and Hydrophobic Interactions in Binding Pockets

The stability of the enzyme-inhibitor complex formed by this compound is determined by a combination of intermolecular forces. Hydrogen bonds and hydrophobic interactions are the primary contributors to its binding affinity.

Hydrogen Bonding: The sulfonamide group (-SO₂NH₂) is a potent hydrogen bond donor and acceptor. Crystallographic studies of the related isomer, 2-chloro-N-(4-sulfamoylphenyl)acetamide, confirm that the molecule readily forms intermolecular N-H···O hydrogen bonds, which are crucial for stabilizing its structure in a protein's active site. nih.govnih.govresearchgate.net Within the carbonic anhydrase active site, the sulfonamide moiety is expected to form hydrogen bonds with the surrounding amino acid residues, in addition to its coordination with the zinc ion. Similarly, the amide linker (-NHCO-) provides another site for hydrogen bonding. nih.govnih.gov An intramolecular C-H···O interaction has also been noted in a related structure. nih.gov

Hydrophobic Interactions: The phenyl ring of the this compound molecule is the primary source of hydrophobic interactions. This aromatic ring can engage in van der Waals forces and π-π stacking interactions with nonpolar amino acid residues in the binding pocket of enzymes like COX and CA, helping to anchor the inhibitor in the correct orientation for optimal activity.

| Interaction Type | Molecular Moiety Involved | Significance in Binding |

|---|---|---|

| Hydrogen Bonding | Sulfonamide Group (-SO₂NH₂), Amide Linker (-NHCO-) | Orients and stabilizes the inhibitor within the active site through interactions with polar residues and the catalytic center (e.g., Zn²⁺ in CA). nih.govnih.gov |

| Hydrophobic Interactions | Phenyl Ring | Anchors the inhibitor in nonpolar regions of the binding pocket through van der Waals forces. |

| Coordination Bond | Sulfonamide Group | Directly interacts with the catalytic Zn²⁺ ion in metalloenzymes like Carbonic Anhydrase. nih.gov |

Application in Enzyme Inhibition Studies (e.g., Carbonic Anhydrase Isozymes, Very Long Chain Fatty Acid Synthase (VLCFAs), Cyclooxygenase Enzymes)

The structural features of this compound make it a candidate for inhibiting several classes of enzymes, a hypothesis explored through computational and in vitro studies of related compounds.

Carbonic Anhydrase (CA) Isozymes: Sulfonamides are a cornerstone class of CA inhibitors. nih.gov The presence of the sulfamoylphenyl group in this compound strongly suggests it possesses inhibitory activity against various CA isozymes, which are involved in processes like pH regulation and CO₂ transport. nih.govresearchgate.netnih.gov Different isozymes (e.g., CA I, II, IX, XII) show varying susceptibility to sulfonamide inhibitors, and computational models help predict this selectivity based on subtle differences in their active site architectures. nih.gov

Very Long Chain Fatty Acid Synthase (VLCFAs): The chloroacetamide moiety is a known inhibitor of VLCFA synthase, an enzyme critical for the elongation of fatty acid chains. nih.gov Herbicides containing this functional group have been shown to specifically and irreversibly inhibit the condensation reaction catalyzed by this enzyme. nih.govresearchgate.net Inhibition can be highly potent, with half-inhibition values (IC₅₀) for some chloroacetamides reaching the nanomolar range (10⁻⁸ M or below). nih.govresearchgate.net This inhibition prevents the formation of fatty acids with 20 or more carbons, disrupting essential biological processes in target organisms like higher plants. researchgate.netsemanticscholar.org

Cyclooxygenase (COX) Enzymes: The benzenesulfonamide structure is a hallmark of selective COX-2 inhibitors, a major class of nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov These drugs function by blocking the synthesis of pro-inflammatory prostaglandins (B1171923) from arachidonic acid. nih.govbjournal.org The ability of the sulfonamide group to fit into a specific hydrophobic side-pocket of the COX-2 active site is the basis for its selectivity over the COX-1 isoform. nih.gov Therefore, this compound is predicted to exhibit inhibitory activity against COX enzymes, particularly COX-2.

| Enzyme Target | Functional Group | Observed/Predicted Effect (based on related compounds) | Reference |

|---|---|---|---|

| Carbonic Anhydrase (CA) | Sulfamoylphenyl | Inhibition of catalytic activity through binding to active site Zn²⁺. | researchgate.netnih.gov |

| Very Long Chain Fatty Acid Synthase (VLCFAs) | Chloroacetamide | Irreversible inhibition of the fatty acid elongation cycle, with IC₅₀ values as low as 10-100 nM for some compounds. | nih.govresearchgate.netsemanticscholar.org |

| Cyclooxygenase-2 (COX-2) | Benzenesulfonamide | Selective inhibition of prostaglandin (B15479496) synthesis. | nih.gov |

Structure Activity Relationship Sar Investigations

Role of the Chloroacetamide Moiety in Molecular Activity and Reactivity

The chloroacetamide group (-COCH₂Cl) is the primary reactive center of the molecule, functioning as an electrophilic "warhead." Its activity is rooted in the carbon-chlorine bond, where the chlorine atom acts as a good leaving group. This makes the adjacent methylene (B1212753) carbon susceptible to nucleophilic attack by amino acid residues within biological macromolecules, leading to the formation of a stable, covalent bond.

This mechanism of action, known as covalent inhibition, is characteristic of chloroacetamide-containing compounds. For instance, herbicides from the chloroacetanilide class are known to exert their effects by damaging proteins through nucleophilic substitution. researchgate.net Research has shown these compounds can selectively target proteins with reactive cysteine residues, leading to their destabilization. researchgate.net The reactivity is not solely dependent on simple electrophilicity but can be highly specific to the protein's local environment. researchgate.net A notable example is 2-chloroacetamide (B119443) itself, which has been identified as a modest irreversible inhibitor of peptidylarginine deiminase (PAD) enzymes, likely through alkylation of a critical cysteine residue in the enzyme's active site. nih.gov

The reactivity of the chloroacetamide moiety is also influenced by its conformation. Crystallographic studies of the isomeric compound, 2-chloro-N-(4-sulfamoylphenyl)acetamide, reveal specific torsion angles within the chloroacetamide group. nih.gov The conformation where the C-Cl bond is syn to the C=O bond is a common feature in related structures. ebi.ac.uk This spatial arrangement can influence the accessibility of the electrophilic carbon to attacking nucleophiles, thereby modulating its reactivity and biological activity.

Influence of Sulfamoylphenyl Substituents on Molecular Interactions and Biological Outcomes

The sulfamoylphenyl group is a critical component for molecular recognition and anchoring the molecule to its biological target. The sulfonamide functional group (-SO₂NH₂) is a versatile pharmacophore found in numerous approved drugs, where it contributes significantly to binding affinity through specific, directional interactions. youtube.com

Key features of the sulfonamide group include:

Hydrogen Bonding: The two oxygen atoms are strong hydrogen bond acceptors, while the NH group can act as a hydrogen bond donor. This allows for a network of hydrogen bonds with protein active sites, a common feature in the binding mode of sulfonamide-based drugs. nih.govyoutube.com Crystal structure analysis of the related molecule N-(4-sulfamoylphenyl)acetamide shows extensive intermolecular N-H···O hydrogen bonds that stabilize the structure. nih.gov

pKa Modulation: The acidity of the sulfonamide N-H can be tuned by substituents on the aromatic ring or on the nitrogen itself. The ionization state of the molecule is crucial, as it affects solubility, cell permeability, and the ability to bind to target sites. slideshare.netyoutube.com For many sulfonamides, optimal biological activity is observed within a pKa range of 6.6 to 7.4. youtube.comslideshare.net

Enzyme Inhibition: The sulfonamide group is a classic zinc-binding group and is the hallmark of carbonic anhydrase inhibitors. nih.gov Its presence in 2-chloro-N-(2-sulfamoylphenyl)acetamide suggests a potential to target metalloenzymes. The broader class of sulfonamides has been shown to possess a wide array of biological activities, including hypoglycemic, anti-inflammatory, and protease inhibitory effects. nih.gov

The general SAR for antibacterial sulfonamides underscores the importance of the aromatic ring, requiring the sulfur to be directly linked to it and the amino group (or a functional group that can be converted to it in vivo) to be in the para position relative to the sulfonamide. youtube.comyoutube.com While the target compound has the acetamide (B32628) group in the ortho position, the principles of the sulfonamide moiety's role in binding remain relevant.

Effects of Substituent Variation (Electronic and Steric) on Potency and Selectivity

The potency and selectivity of the this compound scaffold can be significantly altered by introducing or modifying substituents on either the phenyl ring or the sulfonamide nitrogen. These changes exert electronic (electron-donating or -withdrawing) and steric (bulk) effects that fine-tune the molecule's interaction with its target.

Studies on analogous acetamide-sulfonamide scaffolds provide clear evidence for this. In a series of urease inhibitors where NSAIDs like ibuprofen (B1674241) were conjugated with various sulfa drugs, the nature of the substituents proved critical. nih.gov For example, conjugating ibuprofen with sulfathiazole (B1682510) resulted in a highly potent urease inhibitor (IC₅₀ = 9.95 µM), whereas the analogous conjugate with flurbiprofen (B1673479) was six times less active. nih.gov This highlights that changes on the acetamide portion of the scaffold (in this case, a phenyl-alkyl vs. a fluoro-substituted biphenyl (B1667301) group) dramatically impact potency. nih.gov

A separate study on sulfonamide-1,2,3-triazole-acetamide hybrids as urease inhibitors further illustrates these principles. nih.gov By keeping the core scaffold constant and varying the substituents on a terminal N-phenylacetamide ring, researchers observed a wide range of potencies. All synthesized compounds in this class showed significantly greater potency than the standard inhibitor thiourea. nih.gov

| Compound ID | Substituent on N-phenylacetamide | Urease Inhibition IC₅₀ (µM) nih.gov |

| 11b | 2-Methyl | 0.12 |

| 11f | 4-Methoxy | 0.15 |

| 11h | 2-Fluoro | 0.16 |

| 11a | Unsubstituted | 0.21 |

| 11c | 3-Methyl | 0.22 |

| 11g | 4-Fluoro | 0.23 |

| 11i | 3-Fluoro | 0.24 |

| 11d | 4-Methyl | 0.25 |

| 11e | 2-Methoxy | 0.31 |

| 11j | 2-Chloro | 1.12 |

| 11k | 3-Chloro | 1.25 |

| 11l | 4-Chloro | 1.41 |

| 11m | 2-Bromo | 2.11 |

| 11n | 3-Bromo | 2.53 |

| 11o | 4-Bromo | 4.53 |

As the data shows, small, electron-donating or weakly withdrawing groups in the ortho or para positions (e.g., 2-Methyl, 4-Methoxy, 2-Fluoro) conferred the highest potency. nih.gov In contrast, increasing the size and electronegativity of the substituent, especially with halogens, led to a progressive decrease in activity, with the bromo-substituted compounds being the least potent. nih.gov This demonstrates a clear SAR where both electronic and steric factors on the periphery of the molecule modulate its biological efficacy.

Comparative Analysis with Structurally Analogous Chloroacetamide-Sulfonamide Scaffolds and Other Derivatives

The biological potential of this compound can be contextualized by comparing its scaffold to other, related series of compounds.

Comparison with NSAID-Sulfonamide Conjugates: A recent strategy in drug design involves creating hybrid molecules by conjugating known drugs. Scaffolds combining NSAIDs (ibuprofen, flurbiprofen) with various sulfonamides have yielded potent urease inhibitors. nih.gov Unlike the simple chloroacetyl group in the target compound, these conjugates feature more complex acyl groups derived from the NSAIDs. This suggests that the acetamide portion of the scaffold is highly adaptable and can be replaced with more elaborate structures to target specific enzymes. nih.gov

Comparison with Triazole-Containing Hybrids: The insertion of a 1,2,3-triazole ring between the sulfonamide and acetamide moieties has been shown to produce exceptionally potent urease inhibitors. nih.gov This modification acts as a rigid linker that can orient the terminal pharmacophores in a more favorable position for binding within the enzyme's active site. This demonstrates that the core phenylacetamide-sulfonamide structure can serve as a foundational template for more complex, high-potency inhibitors.

Comparison with N-Acylsulfonamide Chymotrypsin Inhibitors: A series of N-[(substitutedsulfamoyl)phenyl]acetamides, which are structural isomers of the target compound (differing in the point of attachment of the acetamide and sulfamoyl groups), were screened as inhibitors of the digestive enzyme α-chymotrypsin. researchgate.net The study found that most of the synthesized derivatives were moderate inhibitors, indicating that this general scaffold has the versatility to target different classes of proteases. researchgate.net

Comparison with Simpler 2-Chloro-N-Aryl Acetamides: The foundational 2-chloro-N-aryl acetamide structure, lacking the sulfonamide group, is the basis for numerous bioactive agents, including herbicides and compounds with antimicrobial activity. researchgate.netijpsr.info The addition of the sulfamoylphenyl group to this basic structure introduces a powerful directing group capable of forming specific hydrogen bonds, likely increasing both the potency and selectivity for specific protein targets compared to its simpler counterparts.

Rational Design Principles for Modulating Specific Biological Activities

Based on the analysis of its constituent parts and related scaffolds, several rational design principles can be proposed for creating new therapeutic agents based on the this compound structure. Rational drug design leverages detailed mechanistic and structural insights to develop novel inhibitors. researchgate.netmskcc.org

Leverage the Covalent Warhead: The chloroacetamide moiety is an effective covalent inhibitor. Its reactivity can be retained to design irreversible inhibitors targeting enzymes with a susceptible nucleophile (e.g., cysteine, serine) in their active site. The design process can be guided by the structure of the target enzyme to ensure optimal positioning of the warhead. nih.gov

Utilize the Sulfonamide as an Anchor and Selectivity Element: The sulfamoylphenyl group is a potent anchoring group due to its hydrogen bonding capabilities. It can be used to confer selectivity, for instance, by targeting the highly conserved binding pocket of carbonic anhydrases or the S1 pocket of certain proteases. Modifying the substitution pattern on the sulfonamide nitrogen (e.g., with heterocyclic rings) is a proven strategy to enhance potency and modulate pharmacokinetic properties. youtube.com

Fine-Tune Potency with Phenyl Ring Substituents: As demonstrated by SAR data on related compounds, adding small, electronically distinct substituents to the central phenyl ring can precisely modulate binding affinity. nih.gov This allows for the optimization of lead compounds to achieve higher potency and selectivity for the desired biological target over off-targets.

Develop Hybrid Inhibitors: The acetamide nitrogen and the attached chloroacetyl group can be viewed as a modifiable vector. This part of the scaffold can be replaced with other known pharmacophores, as seen with the NSAID-conjugates, to create hybrid molecules. nih.gov This strategy could combine the targeting ability of the sulfamoylphenyl anchor with a different inhibitory moiety to achieve novel or dual-target biological activities.

Mechanistic Investigations of Biological Activities in Vitro Research Focus

Enzyme Inhibition Mechanisms (In Vitro)

The interaction of 2-chloro-N-(2-sulfamoylphenyl)acetamide and related sulfonamides with various enzyme systems has been a primary area of in vitro research. These studies aim to elucidate the specific molecular mechanisms through which these compounds exert their biological effects. The primary binding group for this class of compounds is often the sulfonamide moiety, which can interact with metallic ions in enzyme active sites. mdpi.com

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that play a crucial role in fundamental physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov Several isoforms exist, with human carbonic anhydrase (hCA) isozymes I and II being cytosolic and physiologically dominant, while hCA IX and XII are transmembrane proteins overexpressed in many hypoxic tumors, making them validated targets for cancer therapy. mdpi.complos.org

Derivatives of this compound, specifically those containing the core N-(sulfamoylphenyl)acetamide structure, have been investigated for their inhibitory potential against these isoforms. The sulfonamide group is a key player, binding to the Zn²⁺ ion within the enzyme's active site. mdpi.com

Inhibition studies on related N-(sulfamoylphenyl)acetamide derivatives show varied efficacy and selectivity across different hCA isoforms. For instance, a series of N-(p-sulfamoylphenyl)-alpha-D-glycopyranosylamines demonstrated potent inhibition against hCA II with inhibition constants (Kᵢ) in the range of 10-25 nM, while showing weaker inhibition against hCA I (Kᵢ values of 510-1200 nM). nih.gov Another study on N-((4-sulfamoylphenyl)carbamothioyl) amides revealed strong inhibition against hCA I, hCA II, and hCA VII, with some compounds showing Kᵢ values as low as 5.3 nM against hCA II and 1.1 nM against hCA VII. mdpi.com

Specifically for the tumor-associated isoforms, hCA IX and XII, various sulfonamide derivatives have demonstrated significant inhibitory activity. nih.gov Some compounds exhibit high selectivity for these cancer-related isoforms over the cytosolic hCA I and II. mdpi.com For example, certain N-(carbamimidoyl)benzenesulfonamides were found to be inactive against hCA I and II but inhibited hCA IX and XII in the submicromolar to micromolar range. nih.gov This selectivity is crucial for developing targeted therapies. While direct inhibition data for this compound itself is not extensively detailed in the provided results, the consistent activity of structurally similar sulfonamides suggests its potential as a carbonic anhydrase inhibitor.

Table 1: In Vitro Inhibition of Human Carbonic Anhydrase (hCA) Isozymes by Related Sulfonamide Derivatives

| Compound Class | hCA I (Kᵢ) | hCA II (Kᵢ) | hCA IX (Kᵢ) | hCA XII (Kᵢ) | Reference |

|---|---|---|---|---|---|

| N-(p-sulfamoylphenyl)-alpha-D-glycopyranosylamines | 510-1200 nM | 10-25 nM | Not Reported | Not Reported | nih.gov |

| N-(carbamimidoyl) benzenesulfonamides | >100 µM | >100 µM | 0.168-0.921 µM | 0.335-1.451 µM | nih.gov |

| N-((4-sulfamoylphenyl)carbamothioyl) amides | 13.3–87.6 nM | 5.3–384.3 nM | Not Reported | Not Reported | mdpi.com |

This table presents data for classes of compounds structurally related to this compound to illustrate the general inhibitory patterns against hCA isoforms.

Fatty acid synthase (FAS) systems, which are responsible for the biosynthesis of fatty acids, represent another potential target for antimicrobial and anticancer agents. nih.gov The type II fatty acid synthase (FAS-II) pathway is found in bacteria, while a large multifunctional enzyme, FAS-I, is present in fungi and mammals. nih.govnih.gov Fatty acids with chain lengths greater than 20 carbons are classified as very long-chain fatty acids (VLCFAs), which are crucial components of cellular lipids like sphingolipids. nih.gov

While direct in vitro studies detailing the inhibition of fatty acid synthases by this compound are not prominent in the search results, the broader class of acetamides has been explored. The inhibition of FAS is a known mechanism for several antimicrobial compounds. nih.gov For example, the natural product cerulenin (B1668410) inhibits the ketoacyl synthase (KS) domain of FAS. nih.gov Other potent inhibitors, such as platensimycin (B21506) and thiolactomycin, also target the FAS-II system, showing selectivity for prokaryotic enzymes. nih.govnih.gov

Given that many tumors exhibit a dependence on de novo fatty acid synthesis, FAS is considered an attractive target for cancer therapy. google.com Inhibitors like Fasnall and GSK2194069 have been developed to target different domains of the human FAS enzyme. mdpi.com Although specific data on this compound's effect on VLCFA synthesis is sparse, the established role of FAS inhibitors in disrupting lipid metabolism in both microbes and cancer cells suggests a potential area for future investigation for this compound.

Beyond carbonic anhydrases and fatty acid synthases, other enzyme systems are potential targets for therapeutic intervention. Cyclooxygenase (COX) is a key enzyme in the conversion of arachidonic acid to prostaglandins (B1171923) and exists in at least two isoforms, COX-1 and COX-2. nih.gov COX-1 is involved in maintaining normal physiological functions, while COX-2 is primarily associated with inflammation and pain. nih.gov Nonsteroidal anti-inflammatory drugs (NSAIDs) function by inhibiting these enzymes. nih.gov

In vitro studies on N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones, another class of heterocyclic compounds, have demonstrated inhibitory activity against both COX-1 and COX-2. nih.gov While research specifically detailing the interaction of this compound with kinases or cyclooxygenases is not available in the provided search results, the structural features of acetamide (B32628) derivatives could warrant such investigations. The broad biological activity of related compounds suggests that an expanded screening against various enzyme families could reveal additional mechanisms of action.

Antimicrobial Action Pathways (In Vitro)

The antimicrobial properties of chloroacetamide derivatives have been noted in several studies, highlighting their potential against various pathogens. The presence of the chloro atom in the acetamide group appears to be important for the antimicrobial activity of these molecules. nih.gov

The bacterial cell wall is an essential structure that provides integrity and shape to the bacterial cell, making it an excellent target for antibacterial drugs. mdpi.com Several classes of antibiotics, including β-lactams and glycopeptides, act by inhibiting the biosynthesis of peptidoglycan, the main component of the bacterial cell wall. lumenlearning.com This inhibition leads to cell lysis and bacterial death. nih.gov

For the related compound, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, studies on its activity against Klebsiella pneumoniae suggest that it may act on penicillin-binding protein (PBP), a key enzyme in the final steps of peptidoglycan synthesis. nih.gov This proposed mechanism, which would lead to cell lysis, positions it within the class of cell wall synthesis inhibitors. Combining this acetamide with β-lactam antibiotics like meropenem (B701) and imipenem (B608078) has shown synergistic effects against K. pneumoniae, further suggesting a potential interaction with cell wall-related pathways. scielo.brscielo.br While this provides a plausible mechanism, it is important to note that this is for a structurally similar compound, and direct evidence for this compound is needed.

The fungal cell membrane, and specifically the sterol component ergosterol (B1671047), is a major target for antifungal drugs. scielo.br Unlike mammalian cells which contain cholesterol, fungal membranes contain ergosterol, offering a target for selective toxicity.

Studies on the related compound 2-chloro-N-phenylacetamide have investigated its mechanism of antifungal action. Against Aspergillus flavus and Aspergillus niger, a likely mechanism of action is the binding to ergosterol on the fungal plasma membrane. scielo.brnih.govscielo.br This interaction disrupts membrane integrity. This is supported by experiments where the addition of exogenous ergosterol to the test medium led to a significant increase in the minimum inhibitory concentration (MIC) of the compound. scielo.br

However, in studies against Candida albicans and Candida parapsilosis, the same compound, 2-chloro-N-phenylacetamide, did not appear to act by binding to ergosterol or by damaging the fungal cell wall, indicating that its mechanism of action may be species-dependent or involve other cellular targets. scielo.brnih.gov These contrasting findings underscore the complexity of antimicrobial mechanisms and highlight the need for specific investigations for this compound against different fungal species.

Table 2: Proposed Antimicrobial Mechanisms of Related Chloroacetamide Derivatives

| Compound | Organism | Proposed In Vitro Mechanism | Finding | Reference |

|---|---|---|---|---|

| 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Klebsiella pneumoniae | Inhibition of cell wall synthesis (possible action on PBP) | Leads to cell lysis | nih.gov |

| 2-chloro-N-phenylacetamide | Aspergillus flavus | Disruption of cell membrane integrity | Binds to ergosterol | scielo.brscielo.br |

| 2-chloro-N-phenylacetamide | Aspergillus niger | Disruption of cell membrane integrity | Interaction with ergosterol is probable | nih.gov |

In Vitro Cellular Activity Investigations

The potential for acetamide derivatives to modulate inflammatory responses has been investigated. Research on the related compound N-(2-hydroxy phenyl) acetamide demonstrated significant anti-inflammatory activity by reducing the serum levels of key proinflammatory cytokines, including Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α), in an animal model of arthritis. nih.gov Other studies have shown that various compounds can suppress the production of proinflammatory cytokines in macrophage cell lines, which are central to the inflammatory process. nih.govmdpi.com While direct experimental data on the effect of this compound on cytokine production in macrophages is not available in the reviewed literature, the activity of its structural analogs suggests this is a plausible area for future investigation.

The chloroacetamide scaffold serves as a valuable building block in the synthesis of novel anticancer agents. researchgate.net A significant finding is the use of 2-chloro-N-(substituted)acetamide derivatives, including the sulfanilamide (B372717) derivative 2-chloro-N-(4-sulfamoylphenyl)acetamide, as key intermediates in the synthesis of a new series of quinazolinone-based compounds. nih.gov These resulting molecules were designed as inhibitors of Poly (ADP-ribose) polymerase-1 (PARP-1), an important enzyme in DNA repair that is a target for cancer therapy. nih.gov

Several of the synthesized quinazolinone derivatives displayed potent PARP-1 inhibitory activity, with some compounds showing efficacy comparable to the reference drug Olaparib. nih.gov The most potent compound, derived from the chloroacetamide precursor, exhibited cell growth arrest at the G2/M phase in the MCF-7 breast cancer cell line. nih.gov

Table 2: PARP-1 Inhibitory Activity of Quinazolinone Derivatives Synthesized from Chloroacetamide Precursors

| Compound ID | Description | PARP-1 Inhibition IC₅₀ (nM) | Reference |

|---|---|---|---|

| 12c | Derivative from sulfanilamide precursor | 27.89 | nih.gov |

| 12a | Derivative from methyl 4-aminobenzoate (B8803810) precursor | 31.25 | nih.gov |

| Olaparib | Reference Drug | 30.38 | nih.gov |

Derivatives of chloroacetamide have been explored for their antioxidant properties. researchgate.net Various studies have reported the free radical scavenging capabilities of molecules synthesized using chloroacetamide intermediates. mdpi.comajol.info For example, a series of pyrimidine- and purine-ligated pyrroles derived from chloroacetamides demonstrated notable antioxidant activity against DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) free radicals. ajol.info Similarly, quinazolinone derivatives, some of which can be synthesized from sulfamoylphenyl acetamide precursors, have also shown good antioxidant properties in various assays. nih.gov These findings indicate that the core structure can be modified to produce compounds with significant antioxidant potential.

Chloroacetamide-based compounds are a well-known class of herbicides. researchgate.net Research into novel chloroacetamide derivatives has confirmed their potent herbicidal activity. A study evaluating a series of such compounds, including the structurally similar 2-chloro-N-cinnamyl-N-(4-sulfamoylphenyl)acetamide, demonstrated significant efficacy against both broadleaf and grass weeds. researchgate.net While the specific mechanism regarding the impact on chlorophyll (B73375) content was not detailed in the available research, the study provided EC₅₀ values (the concentration that causes 50% of maximal effect) for these compounds.

Table 3: Herbicidal Activity of a Related Chloroacetamide Derivative

| Compound | Target Weed | Activity (EC₅₀ mg/L) | Reference |

|---|---|---|---|

| 2-chloro-N-cinnamyl-N-(4-sulfamoylphenyl)acetamide | A. arvensis (Broadleaf) | 129.5 | researchgate.net |

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Pathways and High-Throughput Synthesis Methodologies

The classical synthesis of N-arylacetamides involves the reaction of an aniline (B41778) derivative with an acyl chloride, such as chloroacetyl chloride. ijpsr.infoacs.org For 2-chloro-N-(2-sulfamoylphenyl)acetamide, this would typically involve the acylation of 2-aminobenzenesulfonamide (B1663422). Future research could focus on developing more efficient, scalable, and environmentally friendly synthetic routes.

Key areas for exploration include:

Microwave-assisted synthesis: This technique has the potential to significantly reduce reaction times and improve yields for the acylation reaction.

Flow chemistry: Continuous flow reactors can offer precise control over reaction parameters, leading to higher purity products and facilitating large-scale production.

Green chemistry approaches: The use of greener solvents and catalysts can minimize the environmental impact of the synthesis. For instance, exploring enzymatic catalysis for the amide bond formation could be a promising avenue.

High-throughput synthesis: The development of parallel synthesis techniques would enable the rapid generation of a library of analogs of this compound with diverse substituents on the phenyl ring and modifications to the chloroacetyl moiety. acs.org This would be invaluable for structure-activity relationship (SAR) studies.

A comparative table of potential synthetic methodologies is presented below:

| Methodology | Potential Advantages | Potential Challenges |

| Conventional Synthesis | Well-established and understood. | Often requires harsh conditions, long reaction times, and purification by chromatography. |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, and potentially higher yields. | Scalability can be a challenge for industrial production. |

| Flow Chemistry | Precise control, improved safety, and ease of scalability. | Requires specialized equipment and optimization of flow parameters. |

| Green Chemistry Approaches | Reduced environmental impact and use of renewable resources. | Catalyst stability and efficiency may need improvement. |

| High-Throughput Synthesis | Rapid generation of compound libraries for screening. | Requires robotics and automated purification systems. |

Application of Advanced Computational Approaches for Predictive Modeling and Lead Optimization

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery. nih.govnih.gov For this compound, these approaches can be instrumental in predicting its biological targets, understanding its binding modes, and guiding the design of more potent and selective analogs.

Future computational studies could involve:

Molecular Docking: To predict the binding affinity and orientation of this compound within the active sites of various enzymes, such as carbonic anhydrases, kinases, or proteases, which are known targets for sulfonamides. nih.govacs.org

Quantitative Structure-Activity Relationship (QSAR): By generating a library of virtual analogs and calculating their physicochemical properties, QSAR models can be developed to correlate these properties with biological activity, thereby predicting the potency of novel derivatives. frontiersin.org

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the compound when bound to its target, revealing key interactions and the stability of the complex over time.

ADMET Prediction: In silico tools can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound and its derivatives, helping to identify candidates with favorable pharmacokinetic profiles early in the drug discovery process. researchgate.net

Diversification of Chemical Scaffolds and Design of Hybrid Molecules

The core structure of this compound offers numerous opportunities for chemical modification to explore and optimize its biological activity.

Strategies for diversification include:

Substitution on the Phenyl Ring: Introducing various electron-donating or electron-withdrawing groups at different positions on the phenyl ring can significantly influence the electronic properties and biological activity of the molecule.

Modification of the Chloroacetamide Moiety: The chlorine atom can be replaced with other halogens or different functional groups to modulate reactivity and binding interactions. The acetyl group can also be extended or modified.

Design of Hybrid Molecules: A particularly promising strategy is the creation of hybrid molecules that combine the this compound scaffold with other pharmacophores. scilit.comresearchgate.netnih.gov This approach, known as molecular hybridization, can lead to compounds with dual or synergistic modes of action. For example, linking it to moieties known to possess anticancer, antimicrobial, or anti-inflammatory properties could result in novel therapeutic agents with enhanced efficacy. researchgate.netnih.govtandfonline.com

| Hybrid Molecule Concept | Potential Therapeutic Target/Application | Rationale |

| With a Quinoline Moiety | Anticancer, Antimalarial | Quinoline is a well-known scaffold in anticancer and antimalarial drug discovery. nih.gov |

| With a Coumarin Moiety | Antimicrobial, Antioxidant | Coumarins exhibit a wide range of biological activities, including antimicrobial and antioxidant effects. nih.gov |

| With a Pyrazole Moiety | Anti-inflammatory, Anticancer | Pyrazole derivatives are known to possess anti-inflammatory and anticancer properties. |

| With a Thiazole Moiety | Carbonic Anhydrase Inhibition | Thiazole-containing sulfonamides are established carbonic anhydrase inhibitors. nih.gov |

Detailed Biochemical and Biophysical Characterization of Molecular Targets

A crucial aspect of future research will be the definitive identification and characterization of the molecular targets of this compound. While the sulfonamide group suggests potential interaction with carbonic anhydrases, this needs to be experimentally validated. acs.org

Essential experimental approaches include:

Enzyme Inhibition Assays: Screening the compound against a panel of relevant enzymes (e.g., various carbonic anhydrase isoforms, kinases, proteases) will determine its inhibitory profile and selectivity.